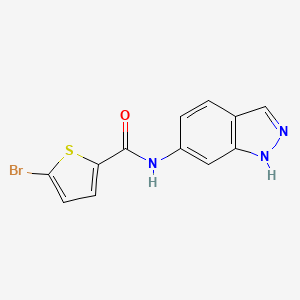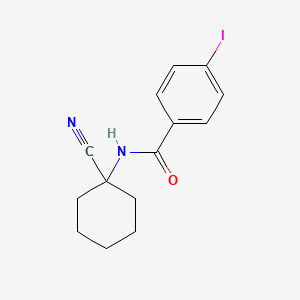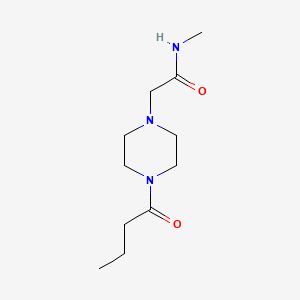
2-Phenyl-1-(4-propanoyl-1,4-diazepan-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-(4-propanoyl-1,4-diazepan-1-yl)butan-1-one is a synthetic compound that belongs to the class of designer drugs. It is commonly known as Dibutylone, which is a psychoactive substance that has been widely used for scientific research purposes. The compound has a similar chemical structure to cathinone, which is a natural stimulant found in the khat plant. Dibutylone has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of Dibutylone is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This results in a stimulating and euphoric effect on the user.
Biochemical and Physiological Effects:
Dibutylone has been shown to have a range of biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. The compound also has a stimulating effect on the central nervous system, leading to increased alertness, energy, and euphoria. However, prolonged use of Dibutylone can lead to adverse effects such as anxiety, depression, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
Dibutylone has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. The compound also has a wide range of potential applications in various fields of research. However, the use of Dibutylone in laboratory experiments is limited by its potential for abuse and addiction. It is important to handle the compound with caution and to follow proper safety protocols.
Orientations Futures
There are several future directions for research on Dibutylone. One potential area of study is its potential as a treatment for mental disorders such as depression and anxiety. The compound's effects on the central nervous system could also be further investigated to better understand its mechanism of action. Additionally, Dibutylone could be used in the development of new drugs for various medical conditions. Further research is needed to fully understand the potential applications of this compound.
In conclusion, Dibutylone is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields of research. The compound has a similar chemical structure to cathinone and has been studied for its effects on the central nervous system and its potential as a treatment for mental disorders. While Dibutylone has several advantages for laboratory experiments, its use is limited by its potential for abuse and addiction. Further research is needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
The synthesis of Dibutylone involves the reaction of α-bromovalerophenone with 4-propanoyl-1,4-diazepan-1-ylamine. The reaction is carried out in the presence of a reducing agent and a catalyst. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
Dibutylone has been widely used in scientific research for its potential applications in various fields. It has been studied for its effects on the central nervous system and its potential as a treatment for various mental disorders. The compound has also been used in the development of new drugs and as a reference standard for analytical purposes.
Propriétés
IUPAC Name |
2-phenyl-1-(4-propanoyl-1,4-diazepan-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-3-16(15-9-6-5-7-10-15)18(22)20-12-8-11-19(13-14-20)17(21)4-2/h5-7,9-10,16H,3-4,8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSICNIWZKMMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCN(CC2)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methoxyphenyl)-2-piperidin-1-ylethyl]quinoline-8-carboxamide](/img/structure/B7567086.png)
![2-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B7567093.png)

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-3-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7567116.png)
![N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B7567131.png)

![1-[2-[[(4-Fluorophenyl)-phenylmethyl]amino]acetyl]imidazolidin-2-one](/img/structure/B7567140.png)
![1-[[4-(2,6-Dimethylmorpholine-4-carbonyl)anilino]methyl]-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7567153.png)

![2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567169.png)
![1-[[2-(3,4-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7567177.png)
![2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567191.png)
![8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione](/img/structure/B7567198.png)
![Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)